2-Hexyl-3-hydroxy-5-[(tetrahydro-2H-pyran-2-yl)oxy]-hexadecanoic Acid

Protecting group orthogonality Multi-step synthesis Organometallic compatibility

2-Hexyl-3-hydroxy-5-[(tetrahydro-2H-pyran-2-yl)oxy]-hexadecanoic acid (CAS 104801-93-6) is a β-hydroxy carboxylic acid derivative bearing a tetrahydropyranyl (THP) protecting group at the C-5 hydroxyl position. It is a fully synthetic, saturated C27 fatty acid analogue that serves as a late-stage intermediate in the stereoselective total synthesis of tetrahydrolipstatin (THL, Orlistat®), an FDA-approved pancreatic lipase inhibitor used in obesity treatment.

Molecular Formula C27H52O5
Molecular Weight 456.7 g/mol
CAS No. 104801-93-6
Cat. No. B116813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hexyl-3-hydroxy-5-[(tetrahydro-2H-pyran-2-yl)oxy]-hexadecanoic Acid
CAS104801-93-6
Molecular FormulaC27H52O5
Molecular Weight456.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)OC1CCCCO1
InChIInChI=1S/C27H52O5/c1-3-5-7-9-10-11-12-13-14-18-23(32-26-20-16-17-21-31-26)22-25(28)24(27(29)30)19-15-8-6-4-2/h23-26,28H,3-22H2,1-2H3,(H,29,30)
InChIKeyREYXSTWBFWDURU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hexyl-3-hydroxy-5-[(tetrahydro-2H-pyran-2-yl)oxy]-hexadecanoic Acid (CAS 104801-93-6): A Key Intermediate for Lipase Inhibitor Synthesis — Procurement and Differentiation Guide


2-Hexyl-3-hydroxy-5-[(tetrahydro-2H-pyran-2-yl)oxy]-hexadecanoic acid (CAS 104801-93-6) is a β-hydroxy carboxylic acid derivative bearing a tetrahydropyranyl (THP) protecting group at the C-5 hydroxyl position. It is a fully synthetic, saturated C27 fatty acid analogue that serves as a late-stage intermediate in the stereoselective total synthesis of tetrahydrolipstatin (THL, Orlistat®), an FDA-approved pancreatic lipase inhibitor used in obesity treatment [1]. The compound is formed by KOH-mediated hydrolysis of its tert-butyl ester precursor and is subsequently lactonized to yield the β-lactone (oxetanone) core [2]. Its defining structural features include a hexadecanoic acid backbone, a free C-3 hydroxyl group, and a THP-ether-protected C-5 hydroxyl that provides orthogonal protection during multi-step synthesis. Vendors list its primary application as 'used in the preparation of lipase inhibitors' , and it is catalogued under reference standard code H296510 .

Why Generic Substitution Fails for 2-Hexyl-3-hydroxy-5-[(tetrahydro-2H-pyran-2-yl)oxy]-hexadecanoic Acid in Lipase Inhibitor Synthesis


This compound cannot be generically substituted by its unprotected dihydroxy analogue, (2S,3S,5S)-2-hexyl-3,5-dihydroxyhexadecanoic acid, or by other hydroxyl-protected variants (e.g., benzyl- or silyl-protected intermediates) without fundamentally altering the synthetic strategy [1]. The THP ether is uniquely orthogonal: it withstands the strongly basic conditions (KOH/MeOH hydrolysis, BuLi/DiPA-mediated alkylation, DIBAL reduction) and organometallic reagents (tert-butylmagnesium bromide, Grignard reagents) employed in the Barbier-Schneider route, yet is selectively cleaved under mildly acidic conditions (pyridinium p-toluenesulfonate in ethanol) during the subsequent lactonization step [2][3]. In contrast, benzyl ethers require hydrogenolysis (incompatible with downstream unsaturations in lipstatin synthesis), and silyl ethers (TBDMS) are labile to hydrogenation conditions and fluoride sources, limiting their orthogonality [4]. The precise stereochemistry at C-3 and C-5—defined as (3S,5R) in the Barbier-Schneider route—is critical; stereochemical erosion at either center produces diastereomers with dramatically reduced inhibitory potency (IC50 values ranging from 4.0 nM for the correct THL stereoisomer to 930 nM for the 2,3,2'-inverted diastereomer) [5].

Product-Specific Quantitative Evidence Guide: 2-Hexyl-3-hydroxy-5-[(tetrahydro-2H-pyran-2-yl)oxy]-hexadecanoic Acid vs. Closest Analogs and Intermediates


Evidence 1: THP Ether Orthogonality — Superior Compatibility with Organometallic and Basic Conditions vs. Silyl (TBDMS) and Benzyl Ethers

The THP-protected C-5 hydroxyl in this compound is stable to strongly basic conditions (pH 9 RT, pH 12 RT) and organometallic reagents (RLi, RMgX, enolates), whereas TBDMS (t-butyldimethylsilyl) ethers are quantitatively labile under these same conditions [1]. The THP group is also stable to hydrogenation catalysts (H2/Ni, H2/Rh) and hydride reducing agents (LiAlH4, NaBH4, DIBAL), which are all employed downstream in the synthesis route, while TBDMS ethers degrade under hydrogenolysis [1]. This orthogonality profile directly enables the Barbier-Schneider synthetic sequence: hexyl bromide alkylation with BuLi/DiPA, followed by KOH/MeOH ester hydrolysis, without premature deprotection [2].

Protecting group orthogonality Multi-step synthesis Organometallic compatibility Hydroxyl protection

Evidence 2: THP vs. Benzyl — Milder, Chemoselective Deprotection Enabling One-Pot Lactonization

The THP group on compound 104801-93-6 is cleaved by mild acid (pyridinium p-toluenesulfonate in hot ethanol), enabling immediate in situ lactonization to the oxetanone β-lactone core in a single operational step [1]. Benzyl ethers, by contrast, require catalytic hydrogenolysis (H2/Pd or H2/Ni), which is incompatible with downstream intermediates bearing unsaturation (relevant for lipstatin synthesis) and adds a separate workup step [2]. In solid-phase peptide synthesis studies, THP ethers were shown to be removable with TFA/TIS/DCM (10:1.5:88.5) within 5 minutes at room temperature, or HCl/dioxane (12:88) for 2 hours, whereas benzyl groups require more forcing conditions and can lead to racemization (THP: <1% racemization vs. Trt: >3%) [3].

Deprotection selectivity Lactonization Acid-labile protecting group Benzyl ether removal

Evidence 3: Saturated Backbone — Enhanced Chemical Stability vs. Lipstatin (Unsaturated Natural Product)

The fully saturated hexadecanoic acid backbone of compound 104801-93-6 and its downstream product tetrahydrolipstatin (THL) confers superior chemical stability compared to lipstatin, which contains two (Z,Z)-double bonds at the 7,10-positions of the tetradecadienoic chain [1]. Lipstatin's unsaturation makes it prone to oxidation upon storage and during in vivo metabolism; hydrogenation to THL removes this liability [2]. Wedler et al. (J. Org. Chem. 1999) explicitly state that 'the saturated derivatives...exhibit comparable pharmacological properties, but are more stable than the parent compounds. Especially tetrahydrolipstatin (4) is now approved as an antiobesity agent' [1]. This stability advantage was a decisive factor in selecting orlistat (THL) over lipstatin for pharmaceutical development.

Chemical stability Oxidation resistance Saturated vs. unsaturated Drug substance development

Evidence 4: Validated Penultimate Intermediate — Proven Synthetic Tractability in the Landmark Barbier-Schneider Route

Compound 104801-93-6 (designated Intermediate LIII) is the penultimate intermediate in the seminal Barbier-Schneider synthesis of tetrahydrolipstatin [1]. In this route, the compound is generated via KOH/MeOH hydrolysis of the tert-butyl ester (LII) and is directly converted to the oxetanone β-lactone (XLV) by lactonization with pyridinium p-toluenesulfonate in hot ethanol, followed by chromatographic separation of diastereomers [2]. The final API, tetrahydrolipstatin, exhibits an IC50 of 4.0 nM against porcine pancreatic lipase (most potent stereoisomer) and 190 nM against human pancreatic lipase [3], making it the most potent known β-lactone lipase inhibitor. The synthesis has been validated across multiple independent total syntheses (Hanessian 1993, 38% overall yield over 7 steps; Wedler 1999) and industrial process patents [4].

Synthetic route validation Key intermediate Tetrahydrolipstatin synthesis Process reproducibility

Evidence 5: Physicochemical Differentiation — High LogP and Defined Solubility Profile Enable Efficient Liquid-Liquid Extraction vs. More Polar Intermediates

Compound 104801-93-6 has a calculated XLogP3 of 8.9 and a computed aqueous solubility of 7.3 × 10⁻⁴ g/L (0.73 µg/mL) at 25°C , reflecting its highly lipophilic character. This contrasts sharply with the unprotected dihydroxy acid (2S,3S,5S)-2-hexyl-3,5-dihydroxyhexadecanoic acid, which would be substantially more water-soluble due to two free hydroxyl groups and a carboxylic acid, and with the methyl ester analogue (CAS 104801-68-5, LogP estimated ~9.5 but lacking the free carboxylic acid handle for subsequent lactonization) [1]. The high LogP facilitates efficient organic-phase extraction (chloroform, dichloromethane, ethyl acetate) during workup of the hydrolysis step, minimizing product loss to the aqueous methanol phase [2]. The topological polar surface area (TPSA) of 76 Ų and 2 hydrogen bond donors (C3-OH, COOH) balance adequate organic solubility with sufficient polarity for chromatographic purification on silica gel .

LogP Aqueous solubility Extraction efficiency Process optimization

Best Research and Industrial Application Scenarios for 2-Hexyl-3-hydroxy-5-[(tetrahydro-2H-pyran-2-yl)oxy]-hexadecanoic Acid (CAS 104801-93-6)


Stereoselective Total Synthesis of (−)-Tetrahydrolipstatin (Orlistat) via the Barbier-Schneider Route

This is the primary validated application. Compound 104801-93-6 serves as Intermediate LIII in the stereoselective synthesis: KOH/MeOH hydrolysis of the tert-butyl ester precursor (LII), followed by THP deprotection and in situ lactonization with pyridinium p-toluenesulfonate in hot ethanol yields the β-lactone oxetanone core [1][2]. The resulting THL exhibits an IC50 of 4.0 nM against porcine pancreatic lipase and is the active pharmaceutical ingredient in Xenical® and Alli® [3]. This route has been validated at multi-kilogram scale in industrial process patents [4].

Synthesis of Tetrahydroesterastin and Panclicin-Class Lipase Inhibitors

Compound 104801-93-6 is a common intermediate for both tetrahydrolipstatin and tetrahydroesterastin synthesis, as demonstrated by Barbier & Schneider (J. Org. Chem. 1988) [1]. The oxetanone intermediate derived from this compound can be esterified with N-acetyl-L-asparagine (for tetrahydroesterastin) or N-formyl-L-leucine (for THL), enabling structure-activity relationship (SAR) studies across the β-lactone lipase inhibitor family, including the panclicins (IC50 range: 0.62–2.9 µM) [2].

Diastereomer Reference Standard for Analytical Quality Control of Orlistat API

Given the extreme stereochemical sensitivity of THL potency (4.0 nM for the correct configuration vs. 930 nM for the 2,3,2'-inverted diastereomer) [1], compound 104801-93-6 in its defined (3S,5R) configuration serves as a critical reference standard (TRC catalogue H296510) [2] for HPLC method development, impurity profiling, and diastereomeric purity assessment during orlistat API manufacturing and quality release testing.

Medicinal Chemistry SAR Exploration of β-Lactone Lipase Inhibitors with Modified Side Chains

The THP-protected intermediate scaffold allows diversification at the C-2 hexyl chain position via the alkylation step (hexyl bromide/BuLi/DiPA) [1]. Substituting alternative alkyl halides at this stage enables systematic exploration of chain-length effects on lipase inhibition. Khan et al. (ACS Infect. Dis. 2021) demonstrated this principle by modifying the α-chain to generate tetrahydrolipstatin analogues (1a–1e) with altered bioactivity profiles [2], establishing compound 104801-93-6 as a versatile entry point for analogue synthesis.

Quote Request

Request a Quote for 2-Hexyl-3-hydroxy-5-[(tetrahydro-2H-pyran-2-yl)oxy]-hexadecanoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.